Cas no 2172212-21-2 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid)

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid
- 2172212-21-2
- EN300-1520643
- 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid
-
- インチ: 1S/C26H32N2O5/c1-4-9-17(24(30)31)15-27-23(29)14-26(2,3)28-25(32)33-16-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h5-8,10-13,17,22H,4,9,14-16H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)
- InChIKey: USIZRXPBNIOQJY-UHFFFAOYSA-N
- SMILES: O(C(NC(C)(C)CC(NCC(C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 452.23112213g/mol
- 同位素质量: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 11
- 複雑さ: 672
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 105Ų
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1520643-10.0g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1520643-2500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1520643-10000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1520643-0.1g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1520643-5.0g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1520643-2.5g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1520643-100mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1520643-1000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1520643-5000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1520643-0.5g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 0.5g |
$3233.0 | 2023-05-26 |
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid 関連文献
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
7. Back matter
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acidに関する追加情報
Introduction to 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid (CAS No. 2172212-21-2)
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid, identified by its CAS number 2172212-21-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structure, which includes a pentanoic acid backbone modified with an amide functional group and a fluorenylmethoxycarbonyl (Fmoc) protected amino group. The presence of these structural motifs not only makes it a subject of interest for synthetic chemists but also opens up possibilities for its application in drug discovery and development.
The Fmoc (fluorenylmethoxycarbonyl) group is a well-known protecting group in peptide synthesis, widely used to shield the amino groups of amino acids during solid-phase peptide synthesis (SPPS). The incorporation of an Fmoc moiety in 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid suggests that this compound could be utilized as an intermediate in the synthesis of more complex peptides or peptidomimetics. The stability and ease of removal of the Fmoc group under mild acidic conditions make it an attractive choice for such applications.
The amide functional group in the molecule is another key feature that contributes to its potential biological activity. Amides are common motifs in many biologically active compounds, including drugs and natural products. The amide linkage can participate in hydrogen bonding interactions, which are crucial for the binding affinity and specificity of ligands to biological targets. In this context, 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid may exhibit properties that make it suitable for use as a building block in the design of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of molecules with greater accuracy. The structural features of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid, particularly the presence of the Fmoc group and the amide moiety, can be exploited to design molecules with specific interactions with biological targets. For instance, virtual screening techniques can be employed to identify potential binding partners for this compound, which could lead to the discovery of new drugs or drug candidates.
The fluorenylmethoxycarbonyl part of the molecule not only serves as a protecting group but also introduces a rigid aromatic system into the structure. This rigidity can influence the conformational flexibility of the molecule, which is an important factor in determining its biological activity. Additionally, the fluorene ring system is known for its ability to enhance photophysical properties, making it useful in applications such as fluorescent probes and imaging agents.
In terms of synthetic chemistry, 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid represents an interesting challenge for synthetic organic chemists. The synthesis of this compound requires careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. The development of efficient synthetic routes for such complex molecules is essential for their widespread use in pharmaceutical research and development.
One area where this compound shows promise is in the field of protease inhibition. Proteases are enzymes that play critical roles in various biological processes, including signal transduction, protein degradation, and blood clotting. Inhibiting specific proteases has been a successful strategy for developing drugs targeting diseases such as cancer, inflammation, and HIV/AIDS. The amide group in 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid could serve as a hinge region or an anchor point for designing protease inhibitors.
Another potential application lies in the development of chiral drugs. Chirality refers to the property of a molecule having non-superimposable mirror images, much like left and right hands. Many biologically active compounds are chiral, and their enantiomers (mirror-image forms) can have different biological activities. The presence of chiral centers in 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid could make it a valuable starting material for synthesizing enantiomerically pure drugs with enhanced therapeutic efficacy and reduced side effects.
The use of fluorene-based derivatives in medicinal chemistry has been increasing due to their unique chemical properties and biological activities. Fluorene derivatives have been reported to exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. The incorporation of a fluorene moiety into 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid may contribute to its potential therapeutic applications by enhancing its binding affinity or bioavailability.
In conclusion, 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid (CAS No. 2172212-21-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features, including the Fmoc protected amino group and the amide moiety, make it a valuable intermediate for synthesizing complex molecules such as peptides and peptidomimetics. Additionally, its fluorene-based core suggests possible applications in drug design targeting proteases and other biological targets. As synthetic methodologies continue to advance, compounds like this will play an increasingly important role in discovering new therapeutic agents.
2172212-21-2 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid) Related Products
- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)
- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)
- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)
- 93145-74-5(Isonicotinic acid decyl ester)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)
- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)




